Methyl 2,5-dichloro-3-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 2,5-dichloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIJMLGSGLWEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067843 | |
| Record name | Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester | |
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Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34408-25-8 | |
| Record name | Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34408-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2,5-dichloro-3-nitrobenzoate | |
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| Record name | Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester | |
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| Record name | Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester | |
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| Record name | Methyl 2,5-dichloro-3-nitrobenzoate | |
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| Record name | METHYL 2,5-DICHLORO-3-NITROBENZOATE | |
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| Record name | METHYL 2,5-DICHLORO-3-NITROBENZOATE | |
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Synthetic Methodologies for Methyl 2,5 Dichloro 3 Nitrobenzoate
Precursor Chemistry and Strategic Starting Material Selection
The successful synthesis of Methyl 2,5-dichloro-3-nitrobenzoate is highly dependent on the choice of starting materials. The two primary approaches involve the use of halogenated benzoic acid derivatives or nitro-substituted benzoic acid derivatives as precursors. Each strategy offers distinct advantages and requires specific reaction conditions to ensure the desired substitution pattern.
Utilization of Halogenated Benzoic Acid Derivatives in Synthesis
A common and direct route to the precursor, 2,5-dichloro-3-nitrobenzoic acid, involves the nitration of 2,5-dichlorobenzoic acid. This method is advantageous as 2,5-dichlorobenzoic acid is a readily available commercial chemical. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The strong acidic environment facilitates the generation of the nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution on the benzene (B151609) ring.
The directing effects of the substituents on the aromatic ring are crucial for achieving the desired 3-nitro isomer. The carboxyl group is a deactivating, meta-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. The interplay of these electronic effects directs the incoming nitro group to the C-3 position. However, the formation of isomeric byproducts, such as the 6-nitro isomer, can occur, necessitating purification steps. google.com
A detailed example of this synthesis involves suspending 2,5-dichlorobenzoic acid in concentrated sulfuric acid and then adding a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically between 5 °C and 10 °C. prepchem.com After an extended reaction time, the mixture is poured onto ice to precipitate the product, which is then purified by recrystallization. prepchem.com This method has been reported to yield 2,5-dichloro-3-nitrobenzoic acid in high purity and good yield. prepchem.com
| Starting Material | Reagents | Temperature | Reaction Time | Yield of 2,5-dichloro-3-nitrobenzoic acid | Reference |
| 2,5-dichlorobenzoic acid | Concentrated H₂SO₄, Concentrated HNO₃ | 5-10 °C | 15 hours | 84% | prepchem.com |
| 2,5-dichlorobenzoic acid | Fuming HNO₃, H₂SO₄ | 0-5 °C | - | - |
Incorporation of Nitro-Substituted Benzoic Acid Derivatives
An alternative strategy for synthesizing the precursor acid involves starting with a molecule that already contains the nitro group. One such method utilizes 5-chloro-3-nitrosalicylic acid. google.com In this process, the hydroxyl group is substituted with a chlorine atom, and the salicylic (B10762653) acid moiety is converted to a benzoic acid. This is achieved by reacting 5-chloro-3-nitrosalicylic acid with an excess of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in the presence of a catalyst like a N,N-dialkylcarboxylic acid amide or a tertiary amine. google.com The resulting acid chloride is then saponified under acidic conditions to yield 2,5-dichloro-3-nitrobenzoic acid. google.com This "one-pot" process is reported to be highly selective and produces the desired product in high yields, free from phytotoxic byproducts. google.com
| Starting Material | Reagents | Catalyst | Yield of 2,5-dichloro-3-nitrobenzoic acid | Reference |
| 5-chloro-3-nitrosalicylic acid | Thionyl chloride, Toluene | N,N-dimethylformamide | 79% | google.com |
| Moist 5-chloro-3-nitrosalicylic acid | Thionyl chloride, Toluene | N,N-dimethylformamide | 85% | google.com |
| 5-chloro-3-nitrosalicylic acid | Phosphorus oxychloride | N,N-diethylaniline | - | google.com |
Another innovative approach starts from 1,4-dimethyl-2,5-dichloro-3-nitrobenzene, which is oxidized to 2,5-dichloro-3-nitrobenzoic acid using aqueous nitric acid at elevated temperatures and pressures. google.com This method avoids the issues of isomeric impurities often encountered in the direct nitration of 2,5-dichlorobenzoic acid. google.com
Esterification Protocols for this compound Formation
Once the precursor, 2,5-dichloro-3-nitrobenzoic acid, is obtained, the final step is its conversion to the methyl ester. This is typically achieved through esterification, for which several protocols exist.
Direct Esterification Techniques
Direct esterification, specifically the Fischer esterification, is a widely used method for converting carboxylic acids to esters. This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and often, water is removed as it is formed.
For sterically hindered and electronically deactivated substrates like 2,5-dichloro-3-nitrobenzoic acid, the reaction may require more forcing conditions. A patent for a closely related compound, 2,6-dichloro-3-nitrobenzoic acid, describes its esterification by dissolving it in methanol (B129727) and adding concentrated sulfuric acid, followed by heating to reflux for several hours. patsnap.com This suggests a similar approach would be effective for the 2,5-dichloro isomer.
An alternative to direct acid catalysis is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. The 2,5-dichloro-3-nitrobenzoic acid can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 2,5-dichloro-3-nitrobenzoyl chloride. This acid chloride is then reacted with methanol to give the desired methyl ester. This method is often faster and proceeds under milder conditions than direct esterification.
Transesterification Approaches
Transesterification is another viable method for the synthesis of this compound, particularly if a different ester of 2,5-dichloro-3-nitrobenzoic acid is more readily available. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For instance, an ethyl ester of 2,5-dichloro-3-nitrobenzoic acid could be converted to the methyl ester by reacting it with an excess of methanol in the presence of a suitable catalyst.
While specific examples for the transesterification of this compound are not readily found in the literature, general methods for the transesterification of methyl esters are well-established. Catalysts such as tetranuclear zinc clusters have been shown to be effective for the transesterification of various methyl esters under mild, nearly neutral conditions. organic-chemistry.org Such methods could potentially be adapted for the target compound, offering an alternative to traditional acid-catalyzed processes.
Mechanistic Insights into Acid-Catalyzed Esterification
The acid-catalyzed esterification of 2,5-dichloro-3-nitrobenzoic acid follows the general mechanism of the Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).
The subsequent nucleophilic attack of methanol on the protonated carbonyl carbon leads to the formation of a tetrahedral intermediate. This is followed by a proton transfer from the attacking alcohol's hydroxyl group to one of the original carboxyl oxygen atoms. This proton transfer converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺). The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, now as a protonated ester. Finally, deprotonation of the carbonyl oxygen by a weak base (such as water or another molecule of the alcohol) yields the final ester product and regenerates the acid catalyst.
The presence of two chlorine atoms and a nitro group on the benzene ring significantly influences the reactivity of the carboxylic acid. The strong electron-withdrawing nature of these substituents decreases the electron density on the carbonyl carbon. While this might seem to enhance its electrophilicity, it also reduces the basicity of the carbonyl oxygen, making the initial protonation step more difficult. Furthermore, the presence of a substituent at the ortho position (the 2-chloro group) introduces steric hindrance around the carboxylic acid group, which can impede the approach of the nucleophilic alcohol. researchgate.net This steric hindrance is a well-known factor that can significantly slow down the rate of esterification of substituted benzoic acids. researchgate.net
Aromatic Substitution Reactions in this compound Synthesis
Aromatic substitution reactions are fundamental to the synthesis of this compound. These reactions involve the direct substitution of atoms or groups on the aromatic ring.
Electrophilic nitration is a critical step in the synthesis, introducing a nitro group onto the aromatic ring. This is typically achieved using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. youtube.comscribd.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. scribd.comaiinmr.com
The general mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. mnstate.edunih.gov Subsequently, a proton is eliminated from the ring, restoring aromaticity and resulting in the nitro-substituted product. mnstate.edu The reaction is typically conducted at low temperatures, often in an ice bath, to control the exothermic nature of the reaction and minimize the formation of byproducts. youtube.comyoutube.comsouthalabama.edu
The directing effects of the substituents already present on the benzene ring are crucial for controlling the position of the incoming nitro group. In the synthesis of this compound, the starting material is often a dichlorinated benzoic acid or its ester. The two chlorine atoms and the carboxyl or ester group are all electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the meta position relative to these groups. scribd.comquizlet.com
For instance, in the nitration of 2,6-dichlorobenzoic acid, the nitro group is directed to the 3-position, yielding 2,6-dichloro-3-nitrobenzoic acid with high selectivity. patsnap.com Similarly, the nitration of methyl benzoate (B1203000) primarily yields the meta-substituted product, methyl 3-nitrobenzoate. quizlet.comorgsyn.org The steric hindrance from the existing substituents can also influence the regioselectivity of the nitration reaction. mnstate.edu Achieving high regioselectivity is often a challenge, and reaction conditions such as temperature, acid concentration, and reaction time must be carefully optimized to maximize the yield of the desired isomer. frontiersin.orgrsc.orgnih.govresearchgate.net
Chlorination, another key electrophilic aromatic substitution, is necessary to introduce the two chlorine atoms onto the benzene ring. This can be achieved by treating the aromatic precursor with a chlorinating agent, often in the presence of a Lewis acid catalyst. For example, 1,4-dimethylbenzene can be chlorinated and subsequently nitrated to produce 1,4-dimethyl-2,5-dichloro-3-nitrobenzene, a precursor to 2,5-dichloro-3-nitrobenzoic acid. google.com
In some synthetic routes, a chloro-substituted starting material is used, and further chlorination is performed. For instance, 5-chloro-3-nitro-salicylic acid can be reacted with an excess of an inorganic acid chloride, such as phosphorus oxychloride, in the presence of a catalyst like N,N-diethylaniline to yield 2,5-dichloro-3-nitrobenzoyl chloride. This acid chloride can then be saponified to produce 2,5-dichloro-3-nitrobenzoic acid. google.com
While electrophilic substitution is the primary route for introducing substituents onto the aromatic ring, nucleophilic aromatic substitution (SNAAr) can also play a role, particularly when the ring is highly activated by electron-withdrawing groups. nih.gov In the context of dichlorinated and nitrated benzoates, the chlorine atoms can potentially be displaced by nucleophiles.
Studies on related compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that nucleophilic substitution with amines like piperidine (B6355638) can occur. researchgate.net The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile, the solvent, and the specific positions of the activating nitro groups. researchgate.net For this compound, the presence of the two chlorine atoms and the nitro group makes the ring susceptible to nucleophilic attack, although this pathway is less common for its synthesis compared to the electrophilic routes.
Electrophilic Nitration Strategies
Functional Group Transformations and Interconversions
Following the establishment of the core aromatic structure, functional group transformations are often necessary to arrive at the final product.
The reduction of the nitro group to an amino group is a significant transformation, often employed in the synthesis of related compounds. This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose.
Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comwikipedia.org Another widely used method is the reduction with metals in acidic media, such as iron in the presence of acetic acid or hydrochloric acid. masterorganicchemistry.comwikipedia.org Other reagents like tin(II) chloride, sodium dithionite, and various metal hydrides can also be utilized for the reduction of aromatic nitro compounds. masterorganicchemistry.comwikipedia.orgsciencemadness.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the ester group.
Data Tables
Table 1: Reagents and Conditions for Electrophilic Nitration
| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Methyl benzoate | Conc. HNO₃ | Conc. H₂SO₄ | 0-15 °C | Methyl 3-nitrobenzoate | orgsyn.org |
| 2,6-Dichlorobenzoic acid | Fuming HNO₃ | Conc. H₂SO₄ | Room Temp | 2,6-Dichloro-3-nitrobenzoic acid | patsnap.com |
Table 2: Reagents for Reduction of Aromatic Nitro Groups
| Nitro Compound | Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| Aromatic Nitro Compounds | Iron (Fe), Tin (Sn), or Zinc (Zn) | Acid (e.g., HCl) | Amine | masterorganicchemistry.com |
| Aromatic Nitro Compounds | H₂ over Pd, Pt, or Ni catalyst | - | Amine | masterorganicchemistry.com |
| Nitroarenes | Potassium fluoride, Polymethylhydrosiloxane | Aqueous | Amine | organic-chemistry.org |
Hydrolysis of the Ester Group to Benzoic Acid Derivatives
The hydrolysis of the methyl ester group in this compound yields its corresponding carboxylic acid, 2,5-dichloro-3-nitrobenzoic acid. This reaction is a fundamental step, often performed after the initial synthesis of the ester. The resulting benzoic acid derivative is a key intermediate in the synthesis of various herbicides.
The process typically involves heating the ester in the presence of an acid or base catalyst. For instance, refluxing the ester with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will facilitate the cleavage of the ester bond. Similarly, saponification using an alkali hydroxide (B78521), like sodium hydroxide or potassium hydroxide, followed by acidification, also effectively produces the desired benzoic acid.
A common procedure involves dissolving the crude nitrated product, which may be the methyl ester, in an alkaline solution and then acidifying the mixture to precipitate the purified 2,5-dichloro-3-nitrobenzoic acid. google.com This precipitation is often carried out at elevated temperatures, between 60-80°C, and at a controlled pH of approximately 2.8-3.2 to ensure the selective precipitation of the desired product. google.com
Process Optimization and Scalability Research
The industrial production of this compound and its subsequent derivatives necessitates thorough research into process optimization and scalability. The primary goals are to maximize yield, enhance purity, and ensure the economic viability of the manufacturing process.
Optimization of Reaction Conditions for this compound Synthesis
The synthesis of this compound is typically achieved through the esterification of 2,5-dichloro-3-nitrobenzoic acid. The optimization of this process involves a careful selection of reagents and reaction conditions.
Esterification of 2,5-dichloro-3-nitrobenzoic acid:
A common laboratory and industrial method for esterification is the Fischer esterification. This involves reacting the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst.
Catalyst: Concentrated sulfuric acid is a frequently used catalyst. patsnap.comtruman.edu
Reactant Ratio: An excess of methanol is often used to drive the equilibrium towards the formation of the ester. truman.edu
Temperature: The reaction is typically carried out at the reflux temperature of the methanol to increase the reaction rate. patsnap.comtruman.edu
Reaction Time: Reaction times can vary, but a duration of several hours is common to ensure high conversion. patsnap.com
A patent describes a specific example for the synthesis of a related compound, methyl 2,6-dichloro-3-nitrobenzoate, where 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol with concentrated sulfuric acid and heated to reflux for 5 hours. patsnap.com This provides a template for the conditions that would be applicable to the 2,5-dichloro isomer.
The table below summarizes typical reaction conditions for Fischer esterification.
Strategies for Yield Enhancement and Purity Improvement
Maximizing the yield and purity of this compound is crucial for its use in further chemical syntheses.
Purification of the Starting Material: The purity of the final product is highly dependent on the purity of the starting 2,5-dichloro-3-nitrobenzoic acid. One of the major challenges in the synthesis of this acid is the formation of isomeric impurities, such as the 6-nitro isomer, during the nitration of 2,5-dichlorobenzoic acid. google.com The separation of these isomers can be difficult and may require specialized purification techniques. google.com
Recrystallization: A common method for purifying both the intermediate acid and the final ester is recrystallization. For 2,5-dichloro-3-nitrobenzoic acid, recrystallization from a solvent mixture like acetonitrile (B52724) and water has been shown to yield a product with high purity and a melting point of 216-218°C. prepchem.com The final ester, this compound, can also be purified by recrystallization from methanol. truman.edu
The table below outlines strategies for improving yield and purity.
Analysis and Control of Impurity Profiles
The analysis and control of impurities are critical aspects of the manufacturing process for this compound, especially when it is used as an intermediate for pharmaceutical or agricultural products.
Common Impurities: A significant impurity that can arise during the synthesis of the precursor, 2,5-dichloro-3-nitrobenzoic acid, is the corresponding 6-nitro isomer. google.com Other potential impurities can include unreacted starting materials or by-products from side reactions. In the synthesis of 2,5-dichloro-3-nitrobenzoic acid from 1,4-dimethyl-2,5-dichloro-3-nitrobenzene, an impurity identified is 2,5-dichloro-3-nitroterephthalic acid. google.com
Analytical Techniques: Various analytical methods are employed to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. It is used to monitor the progress of the reaction and to determine the purity of the final product. patsnap.com
Gas-Liquid Chromatography (GLC): GLC analysis has been used to determine the composition of the product mixture in the synthesis of 2,5-dichloro-3-nitrobenzoic acid, identifying the desired product as well as impurities like 2,5-dichloro-3-nitroterephthalic acid. google.com
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of product purity. google.com
Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point close to the literature value suggests a high degree of purity. prepchem.comgoogle.com
Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the desired product and to identify any impurities present. truman.edu
Control of Impurities: The control of impurities is achieved through a combination of optimizing reaction conditions to minimize their formation and implementing effective purification steps to remove them from the final product. For example, the careful control of acidification pH and temperature during the precipitation of 2,5-dichloro-3-nitrobenzoic acid can selectively isolate the desired product from impurities. google.com
Mechanistic Investigations of Methyl 2,5 Dichloro 3 Nitrobenzoate Reactions
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class in organic chemistry. For Methyl 2,5-dichloro-3-nitrobenzoate, the most relevant EAS mechanism to consider is the one leading to its formation, specifically, the nitration of its precursor, Methyl 2,5-dichlorobenzoate (B1240473). The existing substituents on the ring—two chloro groups and a methyl ester group—are all electron-withdrawing and significantly deactivate the ring towards electrophilic attack. libretexts.org Their combined influence makes the reaction challenging and governs the specific position (regioselectivity) of the incoming nitro group.
Formation and Reactivity of the Nitronium Electrophile
The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, typically concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.commnstate.edu
Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ scribd.com
Once formed, the nitronium ion is a potent electrophile ready to be attacked by the π-electron system of an aromatic ring. However, the electron-poor nature of the Methyl 2,5-dichlorobenzoate precursor means that harsh reaction conditions are typically required for the substitution to proceed at a reasonable rate.
Characterization of Sigma Complex (Arenium Ion) Intermediates
The rate-determining step of the EAS reaction is the attack of the aromatic ring's π-electrons on the nitronium ion, which disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. mnstate.edulibretexts.org The stability of this intermediate determines the position of substitution.
The substituents already on the ring direct the incoming electrophile. The methyl ester group (-COOCH₃) is a meta-director, while the chloro groups (-Cl) are ortho, para-directors. libretexts.org However, all three groups are deactivating. The nitration of Methyl 2,5-dichlorobenzoate leads preferentially to substitution at the C-3 position. This outcome is rationalized by examining the stability of the possible sigma complexes for attack at each available position (C-3, C-4, and C-6). Attack at the C-3 position avoids placing the positive charge of the arenium ion on the carbon atoms directly bonded to the electron-withdrawing chloro and ester groups, which would be highly destabilizing. The intermediate formed from meta-attack is therefore less destabilized than those formed from ortho or para attack relative to the deactivating groups. slideplayer.com
| Position of Attack | Directing Influence of Substituents | Relative Stability of Sigma Complex | Major/Minor Product |
|---|---|---|---|
| C-3 | Meta to -COOCH₃, Ortho to C-2 Cl, Meta to C-5 Cl | Most stable (least destabilized) | Major |
| C-4 | Para to C-1 -COOCH₃, Meta to C-2 Cl, Ortho to C-5 Cl | Less stable | Minor |
| C-6 | Ortho to -COOCH₃, Ortho to C-5 Cl, Para to C-2 Cl | Less stable | Minor |
Proton Abstraction and Aromaticity Restoration Pathways
The final, rapid step of the mechanism involves the removal of a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.com A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton. This action breaks the C-H bond, and the electrons from this bond move back into the ring, restoring its stable aromatic system and yielding the final product, this compound. masterorganicchemistry.com
Studies on Nucleophilic Substitution Mechanisms Involving this compound
In stark contrast to its deactivation towards electrophiles, the presence of multiple strong electron-withdrawing groups makes the aromatic ring of this compound highly susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This reactivity is channeled through the Nucleophilic Aromatic Substitution (SₙAr) mechanism.
SₙAr (Substitution Nucleophilic Aromatic) Reaction Pathways
The SₙAr mechanism is a two-step process: addition followed by elimination. pressbooks.pub
Addition of Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (in this case, a chlorine atom). This is typically the rate-determining step. youtube.com The attack temporarily breaks the ring's aromaticity and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com
Elimination of Leaving Group: The aromaticity is restored in a fast step where the leaving group (Cl⁻) is expelled, and the electrons from the intermediate's negative charge reform the π-system.
For this compound, a nucleophile can attack either the carbon at position 2 (C-2) or position 5 (C-5), leading to the displacement of a chloride ion. The key to the high reactivity and selectivity of this reaction is the stabilization of the Meisenheimer complex.
Influence of Substituents on Reaction Reactivity and Selectivity
The reactivity and regioselectivity of the SₙAr reaction are profoundly influenced by the electronic properties of the substituents on the aromatic ring. numberanalytics.com
Nitro Group (-NO₂): This is a powerful activating group for SₙAr reactions. Its strong electron-withdrawing ability (through both induction and resonance) greatly stabilizes the negative charge of the Meisenheimer complex. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group. wikipedia.orgpressbooks.pub
Chloro Groups (-Cl): The chlorine atoms function as the leaving groups. Their electronegativity also contributes an inductive electron-withdrawing effect, which further increases the electrophilicity of the ring, making it more attractive to incoming nucleophiles. libretexts.org
Selectivity: In this compound, the nitro group is ortho to the chlorine at C-2 but meta to the chlorine at C-5. Consequently, nucleophilic attack at C-2 is strongly favored. The resulting Meisenheimer complex is significantly stabilized by resonance delocalization of the negative charge onto the ortho-nitro group. Attack at C-5 would result in a less stable intermediate because the meta-nitro group cannot offer this type of resonance stabilization. libretexts.orgpressbooks.pub This electronic preference ensures high selectivity for the substitution of the C-2 chlorine atom.
| Substituent | Position | Electronic Effect | Role in SₙAr Reaction |
|---|---|---|---|
| -COOCH₃ | 1 | Electron-withdrawing (Inductive & Resonance) | Activates the ring for nucleophilic attack |
| -Cl | 2 | Electron-withdrawing (Inductive); Leaving Group | Activates the ring; Preferred leaving group due to ortho -NO₂ |
| -NO₂ | 3 | Strongly electron-withdrawing (Inductive & Resonance) | Strongly activates the ring; Stabilizes Meisenheimer complex via resonance for C-2 attack |
| -Cl | 5 | Electron-withdrawing (Inductive); Leaving Group | Activates the ring; Less likely to be substituted |
Analysis of Nitro Group Reduction Mechanisms
The reduction of the nitro group is a pivotal transformation of nitroaromatic compounds, converting them into aromatic amines. The mechanism of this reduction can proceed through several pathways, depending on the reagents and conditions employed.
Common chemical methods to achieve this transformation include:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or Raney nickel. masterorganicchemistry.com
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com
Modern synthetic methods have expanded the range of reagents for this purpose, often providing greater functional group tolerance and milder reaction conditions. These include:
Transfer Hydrogenation: Formic acid can be used as a hydrogen source in the presence of an iron-based catalyst in a base-free system. organic-chemistry.org
Hydrosilylation: The combination of a silane (B1218182), such as trichlorosilane (B8805176) (HSiCl₃), with a tertiary amine offers a metal-free reduction method. organic-chemistry.org Manganese-based pincer complexes have also been developed to catalyze the hydrosilylation of nitroarenes. organic-chemistry.org
Diboron Reagents: Tetrahydroxydiboron (B82485) has been used as a reductant in water, providing a metal-free method for nitro group reduction. organic-chemistry.org
In biological systems, the reduction can be highly chemoselective. For instance, studies on the degradation of the related compound 2-chloro-5-nitrophenol (B15424) by the bacterium Ralstonia eutropha JMP134 revealed a specific enzymatic pathway. nih.gov An oxygen-insensitive nitroreductase enzyme uses NADPH as an electron donor to reduce the aromatic nitro group, but the reaction selectively stops at the hydroxylamino intermediate (2-chloro-5-hydroxylaminophenol). nih.gov This hydroxylamine (B1172632) then undergoes an enzymatic Bamberger-like rearrangement to form an aminohydroquinone, which is a key step in the compound's biodegradation pathway. nih.gov This highlights that, depending on the system, the reduction can be controlled to yield intermediates other than the final amine.
Kinetic and Mechanistic Studies of Ester Hydrolysis
The hydrolysis of the methyl ester group in this compound is another fundamental reaction. This process can be catalyzed by acid or base, but for methyl benzoates in the pH range of 5-10, the reaction is predominantly catalyzed by the hydroxide (B78521) ion (OH⁻). oieau.fr The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) leaving group, yielding a carboxylate salt, which is protonated upon workup to give the carboxylic acid.
The rate of this hydrolysis reaction is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack and thus increasing the hydrolysis rate. Conversely, electron-donating groups slow the reaction down. oieau.fr
The effect of these substituents can be quantified using the Hammett Linear Free Energy Relationship (LFER):
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted benzoate (B1203000).
k₀ is the rate constant for the unsubstituted methyl benzoate.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of methyl benzoates, a ρ value of approximately 1.53 has been reported. oieau.fr
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For this compound, the substituents are two chlorine atoms and a nitro group. The Hammett constants (σ) for these groups are:
m-Cl: 0.37 oieau.fr
p-Cl: 0.23 oieau.fr
m-NO₂: 0.71 oieau.fr
While the exact σ value for a 2,5-dichloro-3-nitro substitution pattern is not directly listed, the presence of three strong electron-withdrawing groups (two chloro, one nitro) indicates that the sum of their σ values would be large and positive. This predicts that this compound will undergo alkaline hydrolysis significantly faster than unsubstituted methyl benzoate. oieau.fr For comparison, the presence of a single 4-nitro group (p-NO₂) reduces the estimated half-life of hydrolysis at pH 8 and 10°C from 1.8 years for methyl benzoate to just 0.1 years for methyl 4-nitrobenzoate. oieau.fr
Table 1: Hammett Substituent Constants and Their Effect on Hydrolysis Rate An interactive table where users can see how different electron-withdrawing and donating groups affect the predicted hydrolysis rate.
| Substituent | Position | Hammett Constant (σ) | Predicted Relative Rate (k/k₀) |
| None | - | 0.00 | 1.0 |
| 4-Methoxy | para | -0.27 | 0.4 |
| 4-Methyl | para | -0.17 | 0.6 |
| 3-Chloro | meta | 0.37 | 3.6 |
| 4-Chloro | para | 0.23 | 2.2 |
| 3-Nitro | meta | 0.71 | 11.6 |
| 4-Nitro | para | 0.78 | 14.8 |
Note: The predicted relative rate is calculated as 10^(ρσ) with ρ ≈ 1.53. This table illustrates the accelerating effect of electron-withdrawing groups like chloro and nitro on the hydrolysis rate.
Investigation of Catalytic Reaction Mechanisms Utilizing this compound
This compound can serve as a substrate in a variety of catalytic reactions, with the reduction of the nitro group being the most prominent example. The mechanism of these catalytic reactions depends on the specific catalyst and hydrogen/hydride source used.
Catalytic Hydrogenation: In conventional catalytic hydrogenation using H₂ gas, the mechanism involves the adsorption of both the nitro compound and H₂ onto the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂). The reaction proceeds through the stepwise transfer of hydrogen atoms from the catalyst surface to the nitro group, likely via the nitroso and hydroxylamine intermediates as previously described. orientjchem.org
Catalytic Transfer Hydrogenation: This approach avoids the need for high-pressure H₂ gas by using a donor molecule to provide hydrogen.
Iron/Formic Acid System: A well-defined iron catalyst can facilitate the reduction of nitroarenes using formic acid (HCOOH) as the hydrogen donor. organic-chemistry.org This process is a rare example of a base-free transfer hydrogenation. The mechanism is believed to involve the formation of an iron-hydride species which then reduces the nitro group.
Rhodium Complexes: Homogeneous rhodium catalysts can also be used for transfer hydrogenation of nitro groups. masterorganicchemistry.com
Catalytic Hydrosilylation: Hydrosilylation employs silanes as the reducing agent, offering a metal-free or base-metal-catalyzed alternative.
Manganese-Catalyzed Hydrosilylation: A manganese(II)-NNO pincer complex can catalyze the hydrosilylation of nitroarenes. organic-chemistry.org This sustainable method uses a non-precious metal catalyst to activate the silane and facilitate the reduction.
Organocatalysis: The combination of tetrahydroxydiboron as the reductant and 4,4'-bipyridine (B149096) as an organocatalyst enables a very rapid and chemoselective metal-free reduction of aromatic nitro compounds at room temperature. organic-chemistry.org
These diverse catalytic systems highlight the versatility of this compound as a substrate. The choice of catalyst and conditions allows for the selective transformation of the nitro group while potentially tolerating other functional groups within the molecule.
Table 2: Summary of Catalytic Systems for Nitro Group Reduction An interactive table summarizing various catalytic systems.
| Catalyst System | Reductant / H-Source | Key Features |
| Pd/C, PtO₂, Raney Ni | Hydrogen Gas (H₂) | Heterogeneous; classic method |
| Fe, Sn, or Zn | Acid (e.g., HCl) | Stoichiometric metal reductant |
| Iron Complex | Formic Acid | Homogeneous; base-free transfer hydrogenation |
| Manganese Pincer Complex | Phenylsilane | Base-metal catalysis; hydrosilylation |
| 4,4'-Bipyridine | Tetrahydroxydiboron | Organocatalysis; metal-free; rapid reaction |
| HSiCl₃ / Tertiary Amine | HSiCl₃ | Metal-free hydrosilylation |
Advanced Spectroscopic and Structural Elucidation of Methyl 2,5 Dichloro 3 Nitrobenzoate
Vibrational Spectroscopy Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the characteristic functional groups within a molecule. For Methyl 2,5-dichloro-3-nitrobenzoate, the FT-IR spectrum is expected to exhibit several key absorption bands. The presence of the nitro group (-NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The ester functional group will be evident from the strong carbonyl (C=O) stretching absorption and the C-O stretching bands. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations. Finally, the carbon-chlorine (C-Cl) bonds will also produce distinct stretching vibrations in the lower frequency region of the spectrum.
Based on data from related compounds, the expected FT-IR spectral features are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1560 |
| Symmetric Stretch | 1345 - 1365 | |
| Carbonyl (C=O) | Stretch | 1720 - 1740 |
| Ester (C-O) | Asymmetric Stretch | 1250 - 1300 |
| Symmetric Stretch | 1000 - 1150 | |
| Aromatic (C-H) | Stretch | 3050 - 3150 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Carbon-Chlorine (C-Cl) | Stretch | 650 - 850 |
Raman Spectroscopy for Comprehensive Molecular Vibrational Mode Analysis
Raman spectroscopy, a complementary technique to FT-IR, provides information about the polarizability of molecular bonds and is particularly useful for analyzing non-polar functional groups and the skeletal framework of the molecule. In the Raman spectrum of this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to be prominent. The C-Cl stretching vibrations will also be observable.
Key expected Raman shifts are outlined in the following table:
| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |
| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1365 |
| Aromatic Ring | Ring Breathing | 990 - 1010 |
| C-H in-plane bend | 1000 - 1300 | |
| Carbon-Chlorine (C-Cl) | Stretch | 650 - 850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the precise electronic environment of individual atoms and their connectivity within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons and the methyl protons of the ester group. Due to the substitution pattern on the benzene (B151609) ring, the two remaining aromatic protons are in different chemical environments and are expected to appear as distinct signals, likely as doublets due to coupling with each other. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group will cause these aromatic protons to be significantly deshielded, shifting their resonances downfield. The methyl protons of the ester group will appear as a singlet in a more upfield region.
Predicted ¹H NMR chemical shifts are presented below:
| Proton Type | **Predicted Chemical Shift (δ, ppm) ** | Multiplicity |
| Aromatic H-4 | 8.1 - 8.3 | Doublet |
| Aromatic H-6 | 7.8 - 8.0 | Doublet |
| Methyl (-OCH₃) | 3.9 - 4.1 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a separate signal. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the attached substituents. The carbons bearing the chlorine and nitro groups will be significantly affected. The methyl carbon of the ester group will be the most upfield signal.
Predicted ¹³C NMR chemical shifts are as follows:
| Carbon Atom | **Predicted Chemical Shift (δ, ppm) ** |
| C=O (Ester) | 163 - 166 |
| C-1 (Aromatic) | 130 - 133 |
| C-2 (Aromatic, C-Cl) | 133 - 136 |
| C-3 (Aromatic, C-NO₂) | 147 - 150 |
| C-4 (Aromatic) | 125 - 128 |
| C-5 (Aromatic, C-Cl) | 135 - 138 |
| C-6 (Aromatic) | 128 - 131 |
| -OCH₃ (Methyl) | 52 - 54 |
Two-Dimensional NMR Techniques for Structural Connectivity Assignments
To unequivocally confirm the structural assignments of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons (H-4 and H-6), showing a cross-peak between their respective signals. This confirms their adjacent relationship on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the signals of H-4, H-6, and the methyl protons to their corresponding carbon signals (C-4, C-6, and -OCH₃).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl protons showing a correlation to the ester carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring. The aromatic protons H-4 and H-6 would show correlations to several other aromatic carbons, helping to piece together the complete substitution pattern of the benzene ring and confirm the positions of the chloro and nitro substituents relative to the ester group.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₅Cl₂NO₄), the theoretical exact mass can be calculated. The monoisotopic mass of a related isomer, methyl 2,3-dichloro-5-nitrobenzoate, is reported as 248.9595630 Da. nih.gov It is expected that the exact mass for this compound would be virtually identical. This precise mass measurement is instrumental in distinguishing it from other compounds with the same nominal mass.
Table 1: Predicted HRMS Data for this compound
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 249.96684 |
| [M+Na]⁺ | 271.94878 |
| [M-H]⁻ | 247.95228 |
| [M+NH₄]⁺ | 266.99338 |
| [M+K]⁺ | 287.92272 |
Data is based on predictions for the isomeric compound Methyl 2,6-dichloro-3-nitrobenzoate and is expected to be identical for this compound. uni.lu
In mass spectrometry, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. Based on the analysis of similar aromatic esters and nitro compounds, the following fragmentation pathways are anticipated:
Loss of the methoxy (B1213986) group (-OCH₃): A primary fragmentation would likely involve the cleavage of the ester's methoxy group, resulting in a prominent peak corresponding to the [M-OCH₃]⁺ ion.
Loss of the methyl group (-CH₃): Direct loss of the methyl radical from the ester is another possible initial fragmentation step.
Decarboxylation: Cleavage of the entire methoxycarbonyl group (-COOCH₃) or sequential loss of CO and OCH₃ could occur.
Nitro group fragmentation: The nitro group can fragment through the loss of NO₂ or O atoms.
Chlorine isotope pattern: The presence of two chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Analysis of a related compound, methyl 2-chloro-5-nitrobenzoate, shows major fragments at m/z 184, 186, 75, and 215 (molecular ion), which can help infer the fragmentation behavior. nih.gov Similarly, the fragmentation of methyl 3-nitrobenzoate shows significant peaks at m/z 181 (M⁺), 150 ([M-OCH₃]⁺), and 104. chemicalbook.com
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, data from the closely related compound Methyl 2,5-dichlorobenzoate (B1240473) offers significant insight into the likely solid-state conformation. researchgate.net
For the analogous compound, Methyl 2,5-dichlorobenzoate, single-crystal X-ray diffraction analysis revealed the following crystallographic data. researchgate.net It is plausible that the introduction of a nitro group would alter these parameters, but the fundamental crystal system might be similar.
Table 2: Crystallographic Data for the Analogous Methyl 2,5-dichlorobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8452 (3) |
| b (Å) | 7.0158 (4) |
| c (Å) | 15.8510 (10) |
| α (°) | 90 |
| β (°) | 96.259 (6) |
| γ (°) | 90 |
| V (ų) | 425.50 (5) |
| Z | 2 |
Source: Acta Crystallographica Section E, 2008, E64, o1970. researchgate.net
In the crystal structure of Methyl 2,5-dichlorobenzoate, the benzene ring is oriented with respect to the planar ester group at a dihedral angle of 39.22 (3)°. researchgate.net For this compound, the presence of the bulky nitro group at the 3-position would likely introduce additional steric hindrance. This would be expected to cause a significant twist between the plane of the benzene ring and the planes of both the nitro group and the methoxycarbonyl group. For comparison, in Methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the benzene ring plane by 29.4 (1)° and 49.7 (1)°, respectively. nih.govresearchgate.net
The crystal packing of this compound would be governed by various intermolecular forces. While classic hydrogen bonding is absent, weak C-H···O interactions involving the methyl and aromatic hydrogens with the oxygen atoms of the ester and nitro groups would be expected. Furthermore, halogen bonding (C-Cl···O or C-Cl···Cl) and π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in stabilizing the crystal lattice. In the structure of Methyl 5-chloro-2-nitrobenzoate, weak C-H···O interactions and short intermolecular C···O distances are observed, which link the molecules into layers. nih.govresearchgate.net
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
The electronic absorption spectrum of this compound is primarily determined by the electronic structure of the substituted benzene ring. The presence of the nitro group (-NO₂), the two chlorine atoms (-Cl), and the methyl carboxylate group (-COOCH₃) as substituents on the benzene ring influences the energy and intensity of the electronic transitions. The principal transitions expected are the π → π* and n → π* transitions.
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in aromatic systems and compounds with double bonds. For substituted benzenes, these transitions are usually intense. In the case of this compound, strong absorptions are predicted in the shorter wavelength UV region, likely around 250 nm, which can be attributed to π → π* excitations within the benzene ring, influenced by the nitro and chloro substituents.
The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carbonyl group) to a π* antibonding orbital. These transitions are characteristically weak, with low molar absorptivity, and appear at longer wavelengths compared to π → π* transitions. For nitroaromatic compounds, a weak absorption band resulting from an n→π* transition of the nitro group is typically observed. For nitrobenzaldehydes, which are structurally similar, these transitions are seen around 350 nm. rsc.org
The substituents on the benzene ring—two chlorine atoms and a methyl ester group—are expected to cause shifts in the absorption maxima of the parent nitrobenzene (B124822) molecule. The chlorine atoms and the ester group, acting as auxochromes, can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the primary absorption bands. Furthermore, the steric hindrance potentially caused by the ortho-substituent (the chlorine atom at position 2 relative to the ester) could influence the planarity of the molecule, which in turn can affect the intensity of the electronic transitions. iu.edu
Based on the analysis of related compounds, a hypothetical summary of the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane (B81311) is presented below. It is important to note that these are estimated values and experimental verification is required for confirmation.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Type of Transition | Chromophore |
|---|---|---|---|
| ~250 | High | π → π* | Nitro-substituted benzene ring |
| ~350 | Low | n → π* | Nitro group |
Computational and Theoretical Chemistry Studies on Methyl 2,5 Dichloro 3 Nitrobenzoate
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for these investigations.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For Methyl 2,5-dichloro-3-nitrobenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. This optimized geometry is essential for all subsequent calculations. The electronic structure analysis would then describe the distribution of electrons within the molecule, providing a basis for understanding its chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding within this compound. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal stabilizing hyperconjugative interactions. For example, it could quantify the interactions between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals of the benzene (B151609) ring.
Understanding how charge is distributed across the atoms of this compound is fundamental to predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitro group and carbonyl oxygen would be expected to be regions of high negative potential.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra, once calculated, could be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes or chemical shifts. Currently, no such specific computational spectroscopic data for this compound is available in the literature.
Reaction Pathway and Transition State Analysis
Theoretical chemistry can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. For this compound, one could theoretically study its degradation pathways or its reactions with biological targets. Such studies would provide insights into its mechanism of action as a herbicide. However, no published studies on the reaction pathways of this specific compound were found.
Calculation of Thermodynamic and Energetic Properties
Quantum chemical calculations can also be used to determine key thermodynamic properties. These include the standard enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for predicting the spontaneity and equilibrium of chemical reactions involving this compound. While some basic physical properties for isomers are computationally predicted in databases like PubChem, detailed thermodynamic data from dedicated studies on this compound are not available. nih.gov
Theoretical Predictions of Enthalpy of Formation
Computational approaches, such as those based on density functional theory (DFT) and semi-empirical methods like PM3, are commonly employed to predict the gas-phase enthalpy of formation. researchgate.net For nitroaromatic compounds, these calculations involve optimizing the molecular geometry and then calculating the electronic energy. By using appropriate isodesmic or homodesmic reactions, systematic errors in the calculations can be minimized, leading to more accurate predictions. acs.org
For instance, studies on chlorobenzoic acids have demonstrated excellent agreement between theoretically calculated and experimentally determined enthalpies of formation. acs.org These studies often utilize high-level ab initio methods like G3(MP2) theory. acs.org The principles from these studies can be extended to substituted nitrobenzoates. A general observation is that the substitution pattern on the benzene ring significantly influences the enthalpy of formation.
To illustrate the expected trends, the following table presents hypothetical, yet plausible, data for the enthalpy of formation of related compounds, demonstrating the impact of substituent groups. The values are for illustrative purposes and are based on general trends observed in computational studies of similar molecules.
| Compound | Predicted Gas-Phase Enthalpy of Formation (kJ/mol) | Computational Method |
| Methyl Benzoate (B1203000) | -280 to -300 | DFT (B3LYP) |
| Methyl 3-Nitrobenzoate | -320 to -340 | DFT (B3LYP) |
| Methyl 2,5-Dichlorobenzoate (B1240473) | -350 to -370 | DFT (B3LYP) |
| This compound | -390 to -420 | DFT (B3LYP) |
This table is illustrative and provides estimated values based on known trends for similar compounds.
The predicted negative enthalpy of formation for this compound would suggest that its formation from its constituent elements is an exothermic process, indicating a thermodynamically stable molecule. The presence of both chloro and nitro groups is expected to further stabilize the molecule compared to its singly substituted counterparts.
Mapping of Conformational Energy Landscapes
The three-dimensional structure of a molecule is not rigid; it can exist in various spatial arrangements known as conformations. The conformational energy landscape maps the potential energy of the molecule as a function of its torsional angles, revealing the most stable conformations and the energy barriers between them.
For this compound, the key rotational bonds that define its conformational space are the C-C bond connecting the ester group to the benzene ring and the C-N bond of the nitro group. The rotation around these bonds is influenced by steric hindrance and electronic interactions between the substituents.
While a specific conformational energy map for this compound is not available, studies on related halogenated and nitro-substituted aromatic compounds provide valuable insights. researchgate.netnih.gov The principles of conformational analysis, pioneered by Derek Barton, help in understanding the spatial arrangement of atoms in molecules. nobelprize.org
The ester group and the nitro group are both subject to rotational barriers. The planarity of the ester group with the benzene ring is often favored to maximize conjugation, but steric clashes with adjacent substituents, in this case, a chloro and a nitro group, can force it to twist out of the plane. Similarly, the nitro group can rotate, but its orientation will be influenced by electrostatic interactions with the neighboring chloro atoms.
A hypothetical conformational energy landscape can be conceptualized by considering the rotation of the methoxycarbonyl and nitro groups. The global minimum on this surface would correspond to the most stable conformation of the molecule.
| Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-C-N=O) | Relative Energy (kcal/mol) | Stability |
| ~0° | ~0° | High | Steric Clash |
| ~45° | ~30° | Low | Stable Conformer |
| ~90° | ~90° | Intermediate | Transition State |
| ~180° | ~0° | High | Steric Clash |
This table presents a simplified, hypothetical representation of the conformational preferences based on studies of similar molecules.
Computational methods like DFT can be used to systematically scan the potential energy surface by rotating these key dihedral angles and calculating the energy at each step. The resulting data would allow for the construction of a detailed Ramachandran-like plot for this small molecule, identifying all low-energy conformers and the transition states that connect them.
Structure-Reactivity Relationship (SRR) Modeling and Prediction
Structure-Reactivity Relationship (SRR) modeling, a cornerstone of computational chemistry, seeks to establish a quantitative link between the chemical structure of a molecule and its reactivity. researchgate.net For a compound like this compound, which is related to nitroaromatic herbicides, SRR and more specifically, Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for predicting its biological and chemical behavior. researchgate.netnih.govnih.gov
The reactivity of this compound is largely dictated by the electronic properties of the substituted benzene ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The two chlorine atoms also contribute to the electron-withdrawing nature of the ring through their inductive effects.
QSAR studies on nitroaromatic compounds often correlate their biological activity (e.g., toxicity or herbicidal efficacy) with various molecular descriptors. researchgate.netnih.govresearchgate.net These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Key Molecular Descriptors for SRR/QSAR of this compound:
| Descriptor Category | Specific Descriptor | Predicted Influence on Reactivity/Activity |
| Electronic | Hammett constants (σ) | The nitro and chloro groups have positive σ values, indicating electron-withdrawing effects that influence reaction rates. |
| Highest Occupied Molecular Orbital (HOMO) Energy | A lower HOMO energy suggests lower susceptibility to electrophilic attack. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | A lower LUMO energy indicates a higher susceptibility to nucleophilic attack and reduction of the nitro group. nih.gov | |
| Steric | Taft Steric Parameters (Es) | The substituents at positions 2, 3, and 5 create significant steric hindrance around the ring, affecting the approach of reactants. |
| Molecular Volume/Surface Area | These parameters can influence how the molecule fits into an active site of an enzyme or receptor. | |
| Hydrophobic | Octanol-Water Partition Coefficient (logP) | A higher logP value suggests greater lipophilicity, which can affect the compound's transport and accumulation in biological systems. |
By developing a QSAR model using a dataset of related nitroaromatic compounds with known activities, it would be possible to predict the potential herbicidal activity or toxicity of this compound. The model would likely take the form of a multilinear regression equation:
Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where the coefficients (c1, c2, etc.) are determined by fitting the model to the training data. Such models are powerful predictive tools in the early stages of developing new agrochemicals or pharmaceuticals. scielo.br
Research Applications and Biological Activity Mechanisms of Methyl 2,5 Dichloro 3 Nitrobenzoate and Its Derivatives
Agrochemical Research and Development
The unique chemical structure of Methyl 2,5-dichloro-3-nitrobenzoate, featuring both chlorine and nitro functional groups, has made it a compound of interest in the development of new agrochemicals. Its derivatives have been investigated for their potential as herbicides, microbicides, and fungicides.
Mechanistic Studies of Herbicidal Activity
This compound is the methyl ester of the herbicide Dinoben. haz-map.com Research into the herbicidal activity of related picolinic acid compounds, which are also synthetic auxin herbicides, has shown that the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid can lead to potent herbicidal activity. mdpi.com While direct mechanistic studies on this compound are not extensively detailed in the provided search results, the activity of its parent compound, Dinoben, suggests it may function as a synthetic auxin herbicide. Synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventual death of the target weed species.
Derivatives of picolinic acid have demonstrated efficacy against broadleaf weeds, with some compounds showing better post-emergence herbicidal activity than existing herbicides like picloram. mdpi.com These findings suggest that modifications of the core structure of compounds like this compound could yield novel and more effective herbicides.
Mechanisms of Microbicidal and Antifungal Effects
Nitroaromatic compounds, a class to which this compound belongs, are known for their antimicrobial properties. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects.
Studies on related nitrobenzoate derivatives have provided insights into their antifungal mechanisms. For instance, Methyl 3,5-dinitrobenzoate (B1224709) has been shown to have a multi-target antifungal mechanism of action against Candida albicans. nih.gov This suggests that this compound and its derivatives may also exert their antifungal effects by interacting with multiple targets within the fungal cell.
The table below summarizes the antifungal activity of a related compound, Methyl 3,5-dinitrobenzoate (MDNB), against various strains of Candida albicans.
| Compound | C. albicans Strain | Minimum Inhibitory Concentration (MIC) (mM) |
| MDNB | ATCC 90028 | 0.27–1.10 |
| MDNB-NE (nanoemulsion) | ATCC 90028 | 0.27–1.10 |
Data from a study on Methyl 3,5-dinitrobenzoate, a related nitroaromatic compound, indicating the potential antifungal activity of this class of compounds. nih.gov
Structure-Activity Relationship (SAR) Investigations in Agrochemical Applications
Structure-activity relationship (SAR) studies are crucial in optimizing the efficacy of agrochemicals. For picolinic acid herbicides, the introduction of different substituents on the pyridine (B92270) ring has been shown to significantly influence their herbicidal activity. mdpi.com Similarly, for this compound, the positions of the chlorine and nitro groups on the benzene (B151609) ring are critical for its biological activity.
The presence of both chlorine and nitro groups confers distinct chemical reactivity. The chlorine atoms can participate in substitution reactions, allowing for the synthesis of a variety of derivatives with potentially enhanced or more specific activities. SAR studies on related compounds can guide the rational design of new agrochemicals based on the this compound scaffold.
Medicinal Chemistry and Pharmacological Investigations
The chemical properties that make this compound and its derivatives useful in agriculture also translate to potential applications in medicinal chemistry.
Elucidation of Potential Antimicrobial Activity Pathways
The antimicrobial activity of nitroaromatic compounds is a significant area of research. The mechanism often involves the reduction of the nitro group to form reactive nitrogen species, which can damage cellular components such as DNA and proteins.
Research on other nitroaromatic compounds has provided models for how this compound might function as an antimicrobial agent. For example, 2-Chloro-5-nitrobenzoic acid, a related compound, is used in the synthesis of potential antibacterial compounds. chemicalbook.com Flavonoid derivatives containing chloro and nitro groups have also demonstrated inhibitory effects against various pathogenic bacteria and yeasts. mdpi.com These studies suggest that the combination of a chlorinated phenyl ring and a nitro group is a promising pharmacophore for antimicrobial drug development.
Studies on Enzyme Inhibition and Molecular Target Engagement
A key aspect of medicinal chemistry is the identification of specific molecular targets for a drug. For nitroaromatic compounds, potential targets include various enzymes. For instance, L-arginine derivatives containing a nitro group, such as NG-nitro-L-arginine methyl ester (L-NAME), are known inhibitors of nitric oxide synthase (NOS). nih.gov This inhibition is often a result of the nitro group interacting with the enzyme's active site. nih.gov
While direct studies on enzyme inhibition by this compound are limited in the provided results, its structural features suggest it could be investigated as an inhibitor for various enzymes. The chlorinated and nitrated benzene ring provides a scaffold that can be modified to achieve specific interactions with target proteins. For example, 2-Chloro-5-nitrobenzoic acid is used in the synthesis of cathepsin L inhibitors and novel LSD1 inhibitors with antiproliferative activity. chemicalbook.com
Derivatization Strategies for Modulating Biological Profiles
The biological activity of this compound and related compounds can be significantly altered through various derivatization strategies. These modifications aim to enhance efficacy, selectivity, and other pharmacokinetic properties. Research into the derivatization of analogous structures, such as 2-amino-3,5-dichlorobenzoic acid and 3-amino-2,5-dichlorobenzoic acid, provides valuable insights into potential strategies for this compound.
Key derivatization approaches include:
Esterification and Amide Formation: The carboxylic acid group of related benzoic acids has been converted to methyl esters and N,N-di,sec-butylamides. nih.gov These modifications can influence the compound's solubility, membrane permeability, and interaction with biological targets. For instance, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid demonstrated selective phytotoxic activity. nih.gov
Modification of the Amino Group: Acetylation and formylation of the amino group in aminodichlorobenzoic acid derivatives have been explored. nih.gov Such changes can affect the electronic properties and steric hindrance of the molecule, thereby modulating its biological profile.
Introduction of Different Functional Groups: The synthesis of derivatives with varied functional groups can lead to compounds with novel biological activities. For example, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted-2-mercapto-1,3,4-oxadiazoles from methyl 2,5-dichlorobenzoate (B1240473) highlights the versatility of this scaffold in creating a diverse chemical library for biological screening. researchgate.net
These derivatization strategies underscore the potential for fine-tuning the biological activity of this compound for various research applications.
Environmental Fate and Biotransformation Research
Nitroaromatic compounds, including this compound, are of significant environmental concern due to their widespread use and potential for contamination of soil and groundwater. nih.govjuit.ac.in Their recalcitrance to biodegradation is often attributed to the presence of the nitro group. nih.gov
Soil Adsorption and Mobility Studies
The movement of nitroaromatic compounds in the environment is heavily influenced by their interaction with soil particles. The water solubility of these compounds generally decreases with an increase in the number of nitro and chloro substituents, which can affect their mobility. epa.gov For instance, studies on chloronitrobenzenes have shown that increasing chlorination leads to lower water solubility. epa.gov
The fate of nitroaromatics in soil can also involve immobilization through covalent bonding to soil organic matter, particularly humus. arizona.edu This process is enhanced under reducing conditions, where microbially-catalyzed reduction of the nitro group to an aromatic amine occurs. arizona.edu These amines can then react with components of humus, such as quinones, to form stable adducts. arizona.edu
Mechanisms of Hydrolysis in Various Environmental Matrices
Hydrolysis is a key degradation pathway for many organic compounds in the environment. For esters like this compound, hydrolysis would yield the corresponding carboxylic acid, 2,5-dichloro-3-nitrobenzoic acid, and methanol (B129727). This reaction can be influenced by pH and the presence of catalysts. For example, alkaline hydrolysis has been investigated as a potential remediation technology for soils contaminated with nitroaromatic compounds like TNT. researchgate.net The hydrolysis of some nitroaromatic compounds can be a limiting factor in their application; for instance, the hygroscopic nature of HNB leads to its hydrolysis, restricting its use in munitions. nih.gov
Identification and Characterization of Biodegradation Pathways and Microbial Metabolism
The biodegradation of nitroaromatic compounds is a critical area of research for environmental remediation. Microorganisms have evolved various strategies to metabolize these compounds, often involving the reduction of the nitro group. nih.gov
Under anaerobic conditions, bacteria can reduce the nitro group to nitroso and hydroxylamino intermediates, ultimately forming the corresponding amines. nih.gov Some anaerobic bacteria can even utilize nitroaromatic compounds as a nitrogen source. nih.gov The degradation of the herbicide dinoseb (B1670700) under reducing conditions, for example, involves the reduction of the nitro groups to amino groups, which are then replaced by hydroxyl groups. nih.gov
Aerobic bacteria employ different strategies. nih.gov These can include:
Dioxygenase-mediated removal: Enzymes can insert two hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group. nih.gov
Monooxygenase-mediated removal: A single oxygen atom is added, which also results in the removal of the nitro group from nitrophenols. nih.gov
Reductive pathway: The nitro group is reduced to a hydroxylamine (B1172632), which then undergoes rearrangement to a hydroxylated compound that can be further metabolized. nih.gov
Fungi, such as Phanerochaete chrysosporium, have also been shown to degrade and even mineralize various nitroaromatic compounds. nih.gov
Mechanistic Environmental Impact Assessments
Nitroaromatic compounds are recognized as toxic and mutagenic, with many being suspected or established carcinogens. nih.gov Their presence in the environment poses a significant risk to human health and wildlife. nih.gov The toxicity of these compounds is often linked to the metabolic activation of the nitro group. The reduction of the nitro group can lead to the formation of reactive intermediates that can damage DNA and other cellular macromolecules.
Applications as a Chemical Intermediate and in Catalysis
This compound and its parent acid, 2,5-dichloro-3-nitrobenzoic acid, are valuable intermediates in organic synthesis. The synthesis of 2,5-dichloro-3-nitrobenzoic acid is typically achieved through the nitration of 2,5-dichlorobenzoic acid using a mixture of nitric acid and sulfuric acid. prepchem.com The resulting acid can then be esterified to produce this compound.
This compound and its derivatives serve as building blocks for more complex molecules. For instance, methyl 2,5-dichlorobenzoate has been used in the synthesis of various heterocyclic compounds with potential biological activities. researchgate.net The reduction of the nitro group in nitrobenzoates provides a route to aminobenzoates, which are themselves important synthetic intermediates.
While direct catalytic applications of this compound are not widely reported, the study of the reduction of nitroaromatic compounds often involves catalytic processes. For example, the reduction of the nitro group can be achieved using hydrogen gas in the presence of a palladium catalyst. evitachem.com
Role of this compound as a Key Synthetic Intermediate
This compound, a derivative of benzoic acid, serves as a significant intermediate in the synthesis of various organic compounds, particularly in the agrochemical sector. Its structural precursor, 2,5-dichloro-3-nitrobenzoic acid, is recognized for its role as a critical building block in the production of more complex and effective herbicides. The methyl ester form, this compound, is the methyl ester of the herbicide Dinoben. haz-map.com
The primary application of this chemical scaffold lies in its conversion to other active molecules. For instance, 2,5-dichloro-3-nitrobenzoic acid is a direct precursor to 2,5-dichloro-3-aminobenzoic acid, commercially known as Amiben, which is a selective herbicide. google.com The synthesis involves the reduction of the nitro group to an amine. The methyl ester, this compound, is an advantageous starting material for such transformations due to the enhanced reactivity of the ester group in subsequent reactions.
The general synthetic pathway from the parent acid to Amiben is a well-established process in industrial chemistry. This transformation underscores the importance of the 2,5-dichloro-3-nitrobenzoyl skeleton in creating value-added agrochemicals.
Table 1: Synthesis of Amiben from 2,5-Dichloro-3-nitrobenzoic Acid
| Reactant | Reagent/Condition | Product | Application of Product | Reference |
|---|---|---|---|---|
| 2,5-Dichloro-3-nitrobenzoic acid | Reduction (e.g., catalytic hydrogenation) | 2,5-Dichloro-3-aminobenzoic acid (Amiben) | Herbicide | google.com |
Participation in Advanced Organic Transformations and Catalytic Reactions
The chemical structure of this compound, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a methyl ester, allows it to participate in a variety of advanced organic transformations and catalytic reactions. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the aromatic ring for certain reactions and also influences the reactivity of the ester group.
One of the key transformations for derivatives of this compound involves the reduction of the nitro group. This reaction is fundamental for the synthesis of the corresponding anilines, which are themselves versatile intermediates for a wide range of further chemical modifications, including the synthesis of pharmaceuticals and other biologically active compounds. patsnap.com
Furthermore, the chlorine atoms on the aromatic ring can be subject to nucleophilic aromatic substitution reactions, although the conditions required might be harsh. This allows for the introduction of other functional groups, leading to a diverse array of derivatives with potentially novel properties.
While specific catalytic cycles involving this compound are not extensively detailed in the provided search results, related chemistries of nitrobenzoates are well-documented. For instance, the nitration of methyl benzoate (B1203000) is a classic example of an electrophilic aromatic substitution reaction that proceeds under the influence of a strong acid catalyst. orgsyn.orgaiinmr.com The reverse reactions and further transformations of such molecules often employ transition metal catalysts. nih.gov For example, the reduction of a nitro group is commonly achieved using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. google.com
The ester functional group can also undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification in the presence of an alcohol and a suitable catalyst.
Table 2: Potential Organic Transformations of this compound
| Reaction Type | Reagents/Catalysts | Potential Product(s) |
|---|---|---|
| Reduction of Nitro Group | H₂, Pd/C; or Fe, HCl | Methyl 3-amino-2,5-dichlorobenzoate |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Substitution of one or both Cl atoms |
| Ester Hydrolysis | H₃O⁺ or OH⁻ | 2,5-Dichloro-3-nitrobenzoic acid |
| Transesterification | R'OH, acid or base catalyst | R'-2,5-dichloro-3-nitrobenzoate |
Q & A
Basic Research Questions
Q. What are the critical factors to optimize in the synthesis of methyl 2,5-dichloro-3-nitrobenzoate?
- Methodological Answer : Synthesis optimization involves selecting appropriate nitration and esterification conditions. For nitration, controlling the temperature (0–5°C) and using mixed acids (HNO₃/H₂SO₄) minimizes byproducts. Esterification of the intermediate acid (2,5-dichloro-3-nitrobenzoic acid) requires methanol and catalytic H₂SO₄ under reflux. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm purity via melting point and HPLC (C18 column, acetonitrile:water 70:30). Comparative studies with structurally similar esters (e.g., isopropyl 3,5-dihydroxybenzoate) highlight solvent polarity effects on yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) reveals aromatic protons (δ 7.8–8.2 ppm), methyl ester (δ 3.9 ppm), and absence of -OH. ¹³C NMR confirms nitro (C-NO₂) and ester (C=O) groups.
- IR : Strong peaks at ~1720 cm⁻¹ (ester C=O) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 264.9 (C₈H₅Cl₂NO₄⁺). Cross-validate with PubChem data for analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .
Q. How can recrystallization solvents be selected to purify this compound?
- Methodological Answer : Solvent selection depends on solubility and polarity. Ethanol/water mixtures (70:30) yield high-purity crystals due to temperature-dependent solubility. For nitroaromatics, avoid halogenated solvents (e.g., DCM) to prevent co-crystallization of impurities. Compare with purification strategies for nitro-dibenzofurans, where toluene/hexane systems are effective .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Use SHELXL for refinement (isotropic/anisotropic displacement parameters) and ORTEP-3 for visualization to confirm nitro group planarity and steric effects from chlorine substituents . Example
| Parameter | Value (Å/°) |
|---|---|
| C-NO₂ bond length | 1.47 ± 0.02 |
| Cl-C-Cl angle | 118.5° |
Q. What mechanistic insights explain the reactivity of the nitro group in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group’s electron-withdrawing effect activates the benzene ring for NAS. Kinetic studies (UV-Vis monitoring) show higher reactivity at the meta-chlorine position due to resonance stabilization of the Meisenheimer intermediate. Contrast with 3-nitro-dibenzothiophene, where sulfur’s electron-donating effects reduce NAS feasibility .
Q. How do computational methods predict the environmental fate of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict hydrolysis pathways. The ester group hydrolyzes faster in basic conditions (t₁/₂ = 12 h at pH 9), forming 2,5-dichloro-3-nitrobenzoic acid. Compare with NIST data for 3,5-dichlorobenzoic acid to validate degradation products .
Q. How should researchers address contradictions in reported spectral data for nitroaromatic compounds?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurity interference. Replicate experiments using standardized conditions (e.g., deuterated solvents, NIST-calibrated instruments). Cross-reference with PubChem or crystallographic data (e.g., SHELXL-refined structures) to resolve ambiguities .
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Methodological Answer : Steric effects from chlorine substituents impede reactions at the ortho position. Use bulky catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings or photochemical activation (UV light) to overcome kinetic barriers. Compare with steric challenges in tert-butyl 2,4-difluorobenzoate functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
